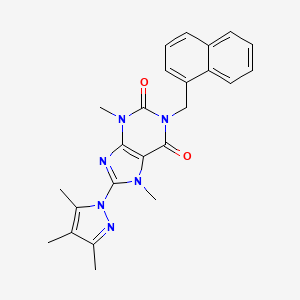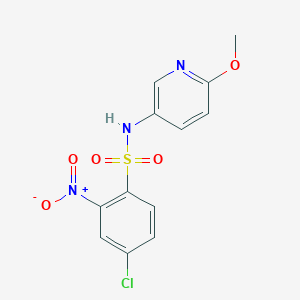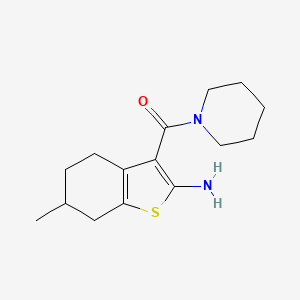![molecular formula C11H18BrNO2 B2560709 Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824357-11-0](/img/structure/B2560709.png)
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a chemical compound with the molecular formula C₁₁H₁₈BrNO₂ and a molecular weight of 276.17 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom and a tert-butyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the bromination of a suitable bicyclic precursor followed by esterification. One common method involves the reaction of 7-azabicyclo[2.2.1]heptane with bromine in the presence of a solvent like dichloromethane. The resulting bromo compound is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bicyclic structure can be achieved using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
Substitution: Various substituted azabicycloheptane derivatives.
Reduction: De-brominated azabicycloheptane compounds.
Oxidation: Ketones or carboxylic acids derived from the azabicycloheptane structure.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and structural features make it suitable for the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-bromo-7-azabicyclo[221]heptane-7-carboxylate depends on its specific applicationThe compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Uniqueness: Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to the position of the bromine atom and the tert-butyl ester group. These features influence its reactivity and make it distinct from other similar compounds. The specific arrangement of atoms in its structure allows for unique interactions in chemical reactions and biological systems .
Propiedades
IUPAC Name |
tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAXVAFLZHABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824357-11-0 |
Source


|
| Record name | tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2560626.png)
![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)
![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)
![2-chloro-6-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2560631.png)

![N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2560634.png)

![2-Hydrazino-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2560637.png)

![4-methanesulfonyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2560643.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)

